molecular formula C5H5NO B13557456 5-Vinyloxazole CAS No. 121432-08-4

5-Vinyloxazole

Cat. No.: B13557456
CAS No.: 121432-08-4
M. Wt: 95.10 g/mol
InChI Key: CDHFJMAKBNRMFE-UHFFFAOYSA-N
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Description

5-Vinyloxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse chemical properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyloxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the cyclization of α-bromo ketones with amines in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yield. For example, palladium-catalyzed arylation and alkenylation of oxazoles are widely used in industrial settings . These methods allow for the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Vinyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Vinyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Vinyloxazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .

Properties

CAS No.

121432-08-4

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

5-ethenyl-1,3-oxazole

InChI

InChI=1S/C5H5NO/c1-2-5-3-6-4-7-5/h2-4H,1H2

InChI Key

CDHFJMAKBNRMFE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=CO1

Origin of Product

United States

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